
N-methyl-1-(1H-pyrrol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Reactants: Pyrrole, formaldehyde, and methylamine.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N-methyl-1-(1H-pyrrol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-1H-pyrrol-2-yl)methanamine
- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
- N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
Uniqueness
N-methyl-1-(1H-pyrrol-3-yl)methanamine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. For example, its pyrrole ring structure provides unique electronic properties that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H10N2 |
|---|---|
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
N-methyl-1-(1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-7-4-6-2-3-8-5-6/h2-3,5,7-8H,4H2,1H3 |
Clave InChI |
YIXUDGZAASWAEI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CNC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


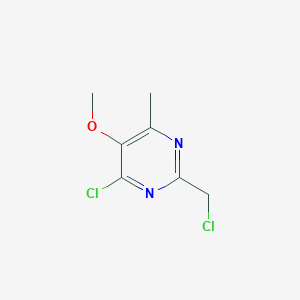
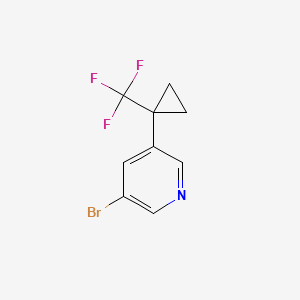
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
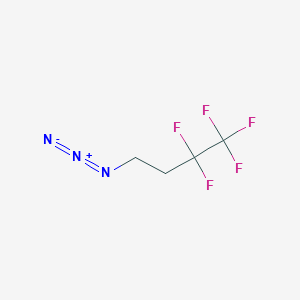
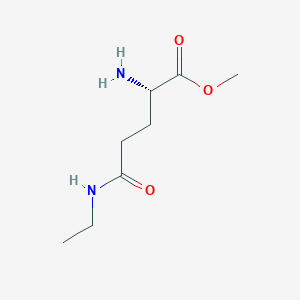

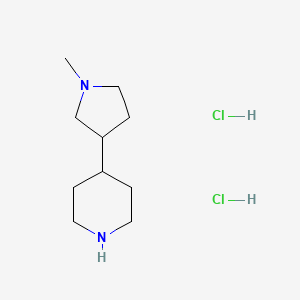
![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)
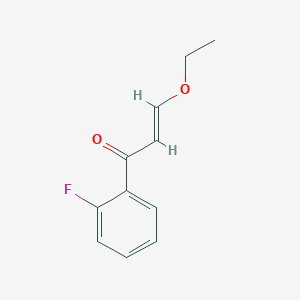
![tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)
![hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid](/img/structure/B13484234.png)
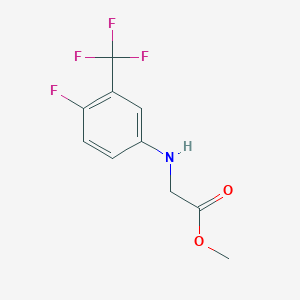
![2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
